4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride
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Overview
Description
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClF3NO4S and a molecular weight of 317.67 g/mol . This compound is known for its high purity and versatility, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate salts.
Hydrolysis Product: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: This compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide bonds, which are important in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxy-benzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of the trifluoroacetamido group.
4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of the trifluoroacetamido group.
Uniqueness
4-Methoxy-3-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C9H7ClF3NO4S |
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Molecular Weight |
317.67 g/mol |
IUPAC Name |
4-methoxy-3-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7-3-2-5(19(10,16)17)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
DFEBXVWRJFRKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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